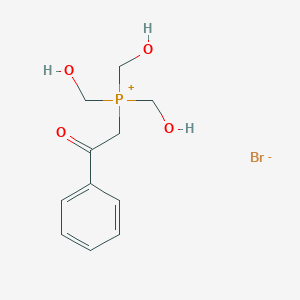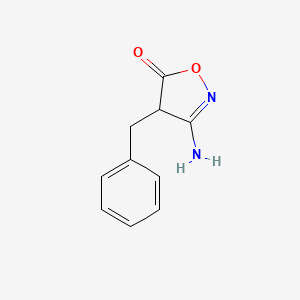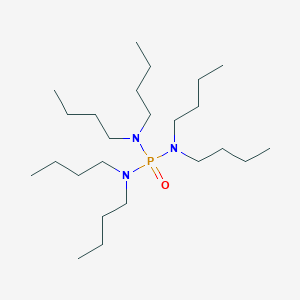
Tris(hydroxymethyl)(2-oxo-2-phenylethyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(hydroxymethyl)(2-oxo-2-phenylethyl)phosphanium bromide is an organophosphorus compound with the molecular formula C₁₁H₁₆BrO₄P. This compound is known for its unique structure, which includes a phosphonium center bonded to a phenylethyl group and three hydroxymethyl groups. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(hydroxymethyl)(2-oxo-2-phenylethyl)phosphanium bromide typically involves the reaction of tris(hydroxymethyl)phosphine with 2-oxo-2-phenylethyl bromide. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is typically obtained in high purity through multiple purification steps, including distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Tris(hydroxymethyl)(2-oxo-2-phenylethyl)phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out in an aqueous or organic solvent at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is performed in an inert solvent like tetrahydrofuran.
Substitution: Nucleophiles such as sodium chloride or potassium iodide are used in polar solvents like water or ethanol.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Corresponding phosphonium salts with different halides.
Scientific Research Applications
Tris(hydroxymethyl)(2-oxo-2-phenylethyl)phosphanium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Mechanism of Action
The mechanism of action of Tris(hydroxymethyl)(2-oxo-2-phenylethyl)phosphanium bromide involves its interaction with molecular targets through its phosphonium center. The compound can act as a nucleophile, attacking electrophilic centers in various substrates. This interaction can lead to the formation of new chemical bonds and the modification of existing ones. The pathways involved include nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
Tris(hydroxymethyl)phosphine: Similar structure but lacks the phenylethyl group.
Tetrakis(hydroxymethyl)phosphonium chloride: Contains an additional hydroxymethyl group and a chloride ion instead of bromide.
Bis(hydroxymethyl)phosphine oxide: Contains two hydroxymethyl groups and an oxide instead of a phenylethyl group.
Uniqueness
Tris(hydroxymethyl)(2-oxo-2-phenylethyl)phosphanium bromide is unique due to its combination of a phosphonium center with a phenylethyl group and three hydroxymethyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
21088-61-9 |
|---|---|
Molecular Formula |
C11H16BrO4P |
Molecular Weight |
323.12 g/mol |
IUPAC Name |
tris(hydroxymethyl)-phenacylphosphanium;bromide |
InChI |
InChI=1S/C11H16O4P.BrH/c12-7-16(8-13,9-14)6-11(15)10-4-2-1-3-5-10;/h1-5,12-14H,6-9H2;1H/q+1;/p-1 |
InChI Key |
BZNNZAJUCRQZEJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[P+](CO)(CO)CO.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B14711904.png)


![4-[Bis(2-chloroethyl)amino]benzenethiol](/img/structure/B14711918.png)
![2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14711922.png)









